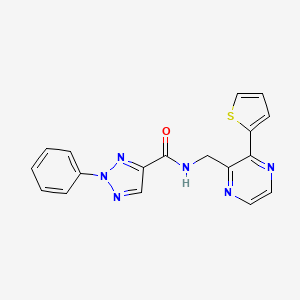
2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N6OS and its molecular weight is 362.41. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antimicrobial Applications
Synthetic Approaches : Research on thiophene and pyrazine derivatives has led to the development of methods for synthesizing heterocyclic compounds with potential biological activities. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine, showcasing the versatility of these scaffolds in generating biologically active molecules (Mohareb et al., 2004).
Antimicrobial Agents : Compounds incorporating pyrazole and triazole moieties have been synthesized and characterized, displaying a broad spectrum of antimicrobial activities. These findings highlight the potential of such compounds in addressing bacterial and fungal infections. For instance, a study on 1,2,3-triazolyl pyrazole derivatives reported moderate to good antioxidant activities and a broad spectrum of antimicrobial activities, supported by molecular docking studies for the inhibition of E. coli enzymes, suggesting their utility as antimicrobial agents (Bhat et al., 2016).
Mechanistic Insights and Chemical Interactions
- Reaction Mechanisms : The interaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to ANRORC rearrangement and N-formylation, offers insights into novel reaction pathways that could be harnessed for synthesizing complex molecules with specific biological functions (Ledenyova et al., 2018).
Applications in Drug Discovery and Biological Studies
- Drug Discovery : The creation of new molecules through the design, synthesis, and characterization of heterocyclic compounds is crucial for the discovery of new drugs. Compounds with triazole and pyrazole cores have been explored for their anticancer and anti-inflammatory properties, underscoring the importance of these heterocycles in medicinal chemistry. An example includes the synthesis of novel pyrazolopyrimidine derivatives showing potential as anticancer and anti-5-lipoxygenase agents, indicating their relevance in drug discovery (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
2-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(15-12-22-24(23-15)13-5-2-1-3-6-13)21-11-14-17(20-9-8-19-14)16-7-4-10-26-16/h1-10,12H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEYBBDISGJMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2821856.png)

![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)
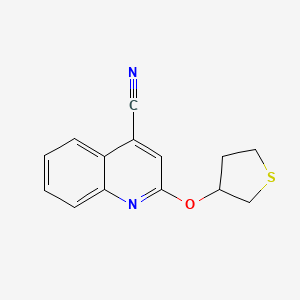
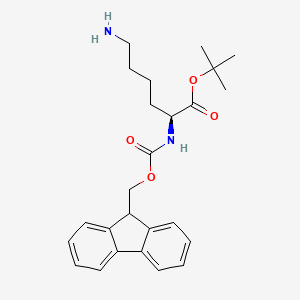

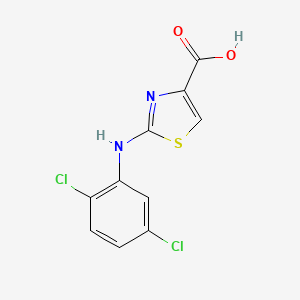
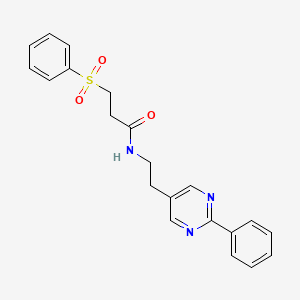


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821872.png)
![4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2821875.png)
![2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2821877.png)
![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)